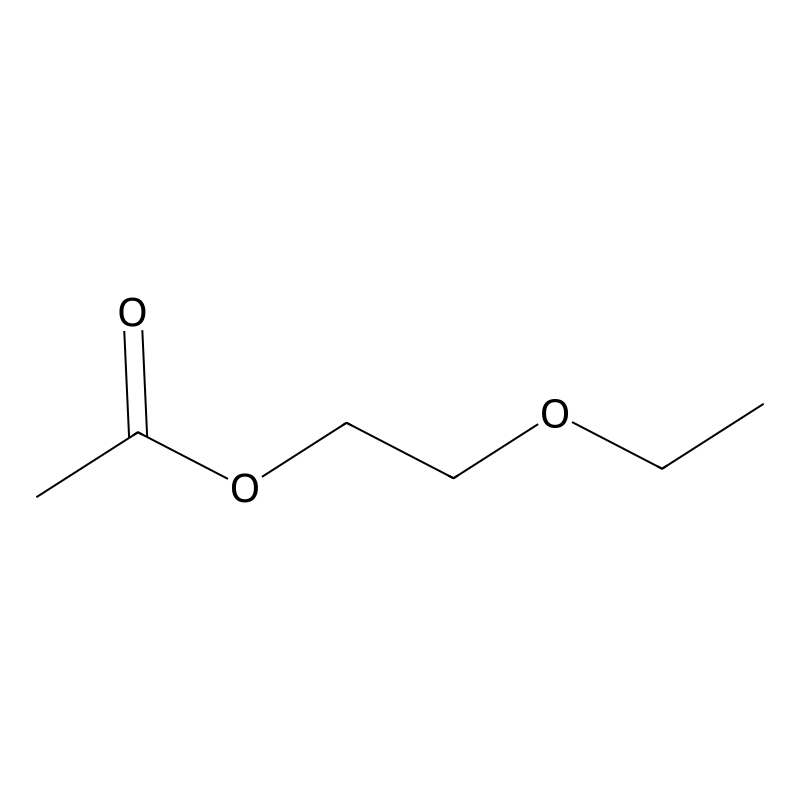

2-Ethoxyethyl acetate

CH3COOCH2CH2OCH2CH3

C6H12O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COOCH2CH2OCH2CH3

C6H12O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.87 M

Very soluble in ethyl alcohol, ethyl ether

MISCIBLE WITH OLIVE OIL IN ALL PROP

Miscible with aromatic hydrocarbons

In water, 187,000 mg/L at 20 °C

Solubility in water, g/100ml at 20 °C: 23

Soluble in water

Soluble (in ethanol)

23%

Synonyms

Canonical SMILES

Evaluation of Passive Badges:

Studies have investigated the effectiveness of passive badges, wearable devices that passively collect air samples over a period of time, for measuring airborne concentrations of 2-ethoxyethyl acetate. These studies evaluate the badge's accuracy, precision, and sensitivity in capturing this specific chemical in various environmental settings [].

Potential Research Applications:

While 2-ethoxyethyl acetate is not widely used in scientific research, its properties, such as its solvent capabilities, could potentially be explored in various research fields. These are purely hypothetical applications and require further investigation:

- Dissolving agents: Due to its ability to dissolve various materials, 2-ethoxyethyl acetate could be used as a solvent in specific research applications where other solvents might not be suitable.

- Extraction processes: It could potentially be used in certain extraction processes to isolate specific compounds from complex mixtures, but its safety profile and potential for environmental impact need careful consideration.

- Chemical synthesis: In some specific synthetic reactions, 2-ethoxyethyl acetate could potentially act as a reaction medium or intermediate, but this would require thorough research and safety assessments.

2-Ethoxyethyl acetate is an organic compound with the molecular formula and a molecular weight of approximately 132.15 g/mol. It is classified as an ester formed from the reaction of ethoxyethanol and acetic acid. The compound appears as a colorless liquid with a characteristic fruity odor and is partially soluble in water . It is known for its utility as a solvent in various industrial applications, particularly in coatings, dyes, and cosmetic formulations .

2-Ethoxyethyl acetate primarily acts as a solvent in scientific research. It dissolves various organic compounds facilitating reactions, extractions, and purifications. The specific mechanism of action depends on the application.

2-Ethoxyethyl acetate presents several safety concerns:

- Moderate toxicity: Inhalation, ingestion, or skin contact can cause irritation and adverse effects on the blood and nervous system at high concentrations [].

- Flammability: Flammable liquid with a flash point of 51 °C [].

- Eye irritant: The vapor can irritate the eyes [].

- Skin irritant: Prolonged or repeated exposure can cause skin dryness and cracking [].

2-Ethoxyethyl acetate undergoes hydrolysis to yield 2-ethoxyethanol and acetic acid. This reaction is facilitated by esterases present in biological systems, leading to the rapid deacetylation of the compound . The metabolic pathway involves the conversion of 2-ethoxyethanol to 2-ethoxyacetic acid, which is considered the primary active metabolite responsible for its toxicity .

The biological activity of 2-ethoxyethyl acetate primarily stems from its metabolites, particularly 2-ethoxyacetic acid. Studies have shown that this metabolite exhibits toxicity in various biological systems, including potential reproductive and teratogenic effects in animal models . High levels of exposure can lead to significant health risks, including kidney damage and paralysis .

The synthesis of 2-ethoxyethyl acetate typically involves standard esterification techniques. This process can be achieved by reacting 2-ethoxyethanol with an acid anhydride or acid chloride in the presence of an acid catalyst . The reaction conditions often require careful control to ensure high yields and purity of the final product.

2-Ethoxyethyl acetate finds extensive use across several industries, including:

- Coatings: Employed as a solvent for polyester and alkyd resins, enhancing gloss and reducing evaporation rates in automotive lacquers.

- Cosmetics: Used in formulations for its solvent properties.

- Dyes and Insecticides: Acts as a solvent for various chemical compounds.

- Varnish Removers: Effective in dissolving nitrocellulose and other resins .

Research indicates that 2-ethoxyethyl acetate is rapidly metabolized to 2-ethoxyethanol, which then undergoes further metabolism to form 2-ethoxyacetic acid. This metabolic pathway has been studied extensively due to its implications for toxicity . The interaction between these compounds highlights their similar toxicological profiles, necessitating careful handling and exposure monitoring in occupational settings.

Several compounds share structural characteristics or functional properties with 2-ethoxyethyl acetate. Below is a comparison with some of these similar compounds:

| Compound Name | Molecular Formula | Key Properties | Unique Features |

|---|---|---|---|

| Ethyl Acetate | Commonly used solvent; less toxic than 2-ethoxyethyl acetate | Widely used in food flavoring | |

| Butyl Acetate | Solvent for lacquers; higher boiling point | Used extensively in paint formulations | |

| 2-Ethoxyethanol | Intermediate in metabolism; similar toxicity profile | Directly metabolized from 2-ethoxyethyl acetate | |

| Ethylene Glycol Monoethyl Ether Acetate | Similar solvent properties; used in coatings | Lower volatility than 2-ethoxyethyl acetate |

Each of these compounds has unique applications and properties that differentiate them from 2-ethoxyethyl acetate, while still sharing certain characteristics that make them relevant in industrial contexts.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear, colourless liquid; Refreshing, fruity aroma

Colorless liquid with a mild odor.

Color/Form

XLogP3

Boiling Point

156.4 °C

156 °C

313°F

Flash Point

52 °C (Closed cup)

51.1 °C c.c.

135°F

124°F

Vapor Density

4.72 (Air = 1)

Relative vapor density (air = 1): 4.7

4.72

Density

Specific gravity: 0.975 at 20 °C/20 °C

Relative density (water = 1): 0.97 (20 °C)

0.947-0.951

0.98

LogP

0.24

Odor

Pleasant odo

Melting Point

-61.7 °C

-62 °C

-79°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

2.34 mmHg

2.00 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.27

2 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Fire Hazards -> Teratogens, Flammable - 2nd degree

Methods of Manufacturing

BY ESTERIFICATION OF THE MONOETHYL ETHER WITH ACETIC ACID IN PRESENCE OF A CATALYST ...

Ethylene glycol monoethyl ether + acetic acid (esterification)

General Manufacturing Information

Plastic material and resin manufacturing

Ethanol, 2-ethoxy-, 1-acetate: ACTIVE

S - indicates a substance that is identified in a final Significant New Use Rule.

Inks, thinners and solvents commonly used in the screen printing industry may contain from 20-90% ethylene glycol monoethyl ether acetate.

Analytic Laboratory Methods

Ethylene glycol monoethyl ether acetate was measured in water samples using Tenax cartridge adsorption followed by analysis using GC/MS.

Ethylene glycol monoethyl ether acetate was monitored in air samples using charcoal tube collection followed by GC/MS analysis.

Method: OSHA 79; Procedure: gas chromatography using a flame ionization detector; Analyte: 2-ethoxyethyl acetate; Matrix: air; Detection Limit: 1.2 ppb (6.5 ug/cu m).

Storage Conditions

Keep away from heat and open flame.